Supinoxin

Vue d'ensemble

Description

Supinoxin est un nouveau candidat médicament anticancéreux qui cible l'hélicase ARN phospho-p68 Y593. Il présente une activité antiproliférative et supprime la croissance tumorale . Ce composé est à l'étude pour son utilisation potentielle dans le traitement de divers types de cancer, notamment le cancer du sein triple négatif .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles de la supinoxine impliquent plusieurs étapes. Le composé est synthétisé par une série de réactions chimiques, notamment la formation de composés intermédiaires qui sont ensuite mis en réaction pour former le produit final. Les méthodes de production industrielle de la supinoxine sont conçues pour garantir un rendement et une pureté élevés, utilisant des techniques et des équipements de pointe .

Analyse Des Réactions Chimiques

La supinoxine subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent le NADPH pour le métabolisme de phase I et l'acide UDP-glucuronique pour le métabolisme de phase II . Les principaux produits formés par ces réactions sont des métabolites qui sont principalement éliminés par le métabolisme de phase I dépendant du NADPH .

Applications de la recherche scientifique

La supinoxine a un large éventail d'applications de recherche scientifique. En chimie, elle est utilisée pour étudier les mécanismes d'inhibition de l'hélicase ARN. En biologie, elle est utilisée pour étudier les effets de l'inhibition de l'hélicase ARN sur les processus cellulaires. En médecine, la supinoxine est explorée comme traitement potentiel pour divers cancers, notamment le cancer du sein triple négatif . Dans l'industrie, elle est utilisée dans le développement de nouveaux médicaments anticancéreux .

Mécanisme d'action

Le mécanisme d'action de la supinoxine implique l'inhibition de l'hélicase ARN phospho-p68 Y593. Cette inhibition perturbe la fonction normale de l'hélicase ARN, conduisant à la suppression de la croissance tumorale et à l'inhibition de la prolifération des cellules cancéreuses . Les cibles moléculaires et les voies impliquées dans ce processus comprennent l'activité ATPase dépendante de la β-caténine .

Applications De Recherche Scientifique

Supinoxin has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of RNA helicase inhibition. In biology, it is utilized to investigate the effects of RNA helicase inhibition on cellular processes. In medicine, this compound is being explored as a potential treatment for various cancers, including triple-negative breast cancer . In industry, it is used in the development of new anticancer drugs .

Mécanisme D'action

The mechanism of action of supinoxin involves the inhibition of the Y593 phospho-p68 RNA helicase. This inhibition disrupts the normal function of the RNA helicase, leading to the suppression of tumor growth and the inhibition of cancer cell proliferation . The molecular targets and pathways involved in this process include the β-catenin dependent ATPase activity .

Comparaison Avec Des Composés Similaires

La supinoxine est unique dans sa capacité à cibler l'hélicase ARN phospho-p68 Y593. Des composés similaires comprennent d'autres inhibiteurs de l'hélicase ARN, mais la supinoxine se démarque par son ciblage spécifique de l'hélicase ARN phospho-p68 Y593 et son activité antiproliférative puissante . D'autres composés similaires comprennent le métoprolol, qui présente des propriétés de perméabilité comparables .

Activité Biologique

Supinoxin (RX-5902) is a promising small molecule compound developed by Rexahn Pharmaceuticals, primarily targeting cancer treatment. Its mechanism of action involves the inhibition of the phosphorylated p68 RNA helicase (P-p68), which plays a crucial role in the proliferation and survival of cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including preclinical studies, pharmacokinetic data, and case studies demonstrating its therapeutic potential.

This compound selectively binds to phosphorylated p68, inhibiting its ATPase activity and disrupting the β-catenin signaling pathway. This action leads to a decrease in the expression of oncogenes such as c-Myc, cyclin D1, and c-Jun, which are pivotal in cancer cell growth and proliferation . The specificity for cancer cells over normal tissues makes this compound a potential first-in-class therapeutic agent.

In Vitro Studies

In preclinical evaluations, this compound demonstrated significant antiproliferative effects across various human cancer cell lines. Notably, it inhibited cell growth in 18 different types of cancer cells, including:

- Breast Cancer

- Colon Cancer

- Pancreatic Cancer

- Ovarian Cancer

- Stomach Cancer

The compound exhibited potent activity against drug-resistant cancer cells, highlighting its potential utility in overcoming treatment failures .

In Vivo Studies

Animal model studies further confirmed the efficacy of this compound. In xenograft models using human cancer cells from melanoma, pancreas, renal, and ovarian tumors, treatment with this compound resulted in substantial tumor growth inhibition (TGI). For instance:

| Dose (mg/kg) | TGI (%) |

|---|---|

| 160 | 54.4 |

| 320 | 84.4 |

| 600 | 100 |

In comparison, Abraxane (5 mg/kg) showed only 48.2% TGI at day 29 . These results indicate that this compound not only inhibits tumor growth but also extends overall survival in treated animals.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized to assess its absorption and bioavailability. Preliminary data indicate that this compound has approximately 51% oral bioavailability. This characteristic is essential for its development as an oral therapeutic agent .

Phase I Clinical Trials

A Phase I clinical trial was initiated to evaluate the safety and tolerability of this compound in patients with solid tumors that have failed prior treatments. The trial is designed as a dose-escalation study with multiple cohorts receiving varying doses (25 mg to 300 mg). Preliminary results have shown that this compound is well tolerated at these doses with early indications of anti-tumor activity .

Specific Case: Triple-Negative Breast Cancer

Recent studies focused on the effects of this compound on triple-negative breast cancer (TNBC) cell lines, particularly MDA-MB-231. In this context:

- Cell Viability : The IC50 concentration of RX-5902 effectively reduced cell viability.

- Tumor Growth Inhibition : Significant TGI was observed in xenograft models.

- Cell Migration : Wound healing assays indicated that RX-5902 could inhibit cellular motility, suggesting a role in preventing metastasis .

Propriétés

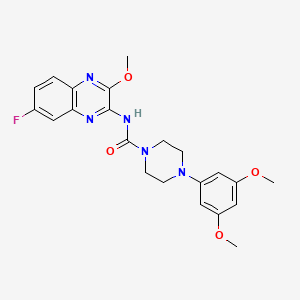

IUPAC Name |

4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O4/c1-30-16-11-15(12-17(13-16)31-2)27-6-8-28(9-7-27)22(29)26-20-21(32-3)25-18-5-4-14(23)10-19(18)24-20/h4-5,10-13H,6-9H2,1-3H3,(H,24,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKPGJJRYRYSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CCN(CC2)C(=O)NC3=NC4=C(C=CC(=C4)F)N=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888478-45-3 | |

| Record name | Supinoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888478453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUPINOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU8OM8V5WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.